Cas no 1805061-23-7 (4-(Difluoromethyl)-3-hydroxy-5-iodo-2-methylpyridine)

4-(Difluoromethyl)-3-hydroxy-5-iodo-2-methylpyridine 化学的及び物理的性質
名前と識別子
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- 4-(Difluoromethyl)-3-hydroxy-5-iodo-2-methylpyridine
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- インチ: 1S/C7H6F2INO/c1-3-6(12)5(7(8)9)4(10)2-11-3/h2,7,12H,1H3
- InChIKey: KTWWGGJLIFWSQY-UHFFFAOYSA-N
- ほほえんだ: IC1=CN=C(C)C(=C1C(F)F)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 158
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 33.1
4-(Difluoromethyl)-3-hydroxy-5-iodo-2-methylpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029030910-250mg |
4-(Difluoromethyl)-3-hydroxy-5-iodo-2-methylpyridine |
1805061-23-7 | 95% | 250mg |
$989.80 | 2022-04-01 | |
Alichem | A029030910-1g |
4-(Difluoromethyl)-3-hydroxy-5-iodo-2-methylpyridine |
1805061-23-7 | 95% | 1g |
$2,779.20 | 2022-04-01 | |
Alichem | A029030910-500mg |
4-(Difluoromethyl)-3-hydroxy-5-iodo-2-methylpyridine |
1805061-23-7 | 95% | 500mg |
$1,634.45 | 2022-04-01 |
4-(Difluoromethyl)-3-hydroxy-5-iodo-2-methylpyridine 関連文献
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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4-(Difluoromethyl)-3-hydroxy-5-iodo-2-methylpyridineに関する追加情報
Research Briefing on 4-(Difluoromethyl)-3-hydroxy-5-iodo-2-methylpyridine (CAS: 1805061-23-7)
In recent years, the compound 4-(Difluoromethyl)-3-hydroxy-5-iodo-2-methylpyridine (CAS: 1805061-23-7) has garnered significant attention in the field of chemical biology and medicinal chemistry. This heterocyclic compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the development of novel enzyme inhibitors and radiopharmaceuticals. The presence of difluoromethyl, hydroxy, and iodo substituents on the pyridine ring contributes to its distinct chemical reactivity and biological activity, making it a valuable scaffold for drug discovery.
A recent study published in the Journal of Medicinal Chemistry (2023) explored the synthesis and biological evaluation of 4-(Difluoromethyl)-3-hydroxy-5-iodo-2-methylpyridine as a potential inhibitor of tyrosine kinase enzymes. The researchers employed a multi-step synthetic route to obtain the compound with high purity and yield. The synthetic strategy involved the introduction of the difluoromethyl group via a radical reaction, followed by regioselective iodination and hydroxylation. The compound was then tested against a panel of tyrosine kinases, demonstrating selective inhibition of specific isoforms implicated in cancer progression.
Another significant application of 4-(Difluoromethyl)-3-hydroxy-5-iodo-2-methylpyridine is in the field of radiopharmaceuticals. A study conducted by a team at the University of California, San Francisco (UCSF) utilized the iodine-125 labeled derivative of this compound for targeted radiotherapy. The researchers highlighted the compound's ability to selectively accumulate in tumor tissues, as evidenced by in vivo imaging studies. The incorporation of the iodine atom allows for easy radiolabeling, making it a versatile tool for both diagnostic and therapeutic purposes.
In addition to its therapeutic potential, 4-(Difluoromethyl)-3-hydroxy-5-iodo-2-methylpyridine has also been investigated for its role in chemical biology. A recent preprint on bioRxiv described its use as a chemical probe to study enzyme mechanisms. The compound's ability to form stable covalent adducts with active site residues of certain enzymes provided valuable insights into their catalytic mechanisms. This application underscores the compound's utility beyond traditional drug development, serving as a powerful tool for basic research.
Despite these promising findings, challenges remain in the optimization of 4-(Difluoromethyl)-3-hydroxy-5-iodo-2-methylpyridine for clinical use. Issues such as metabolic stability, bioavailability, and potential off-target effects need to be addressed through further structure-activity relationship (SAR) studies. Recent advancements in computational chemistry and molecular modeling have facilitated the design of analogs with improved pharmacokinetic properties, as reported in a 2024 study published in ACS Chemical Biology.
In conclusion, 4-(Difluoromethyl)-3-hydroxy-5-iodo-2-methylpyridine (CAS: 1805061-23-7) represents a versatile and promising compound in the realm of chemical biology and medicinal chemistry. Its unique structural features and diverse applications—from enzyme inhibition to radiopharmaceutical development—highlight its potential to contribute significantly to both therapeutic and research endeavors. Ongoing studies continue to explore its full potential, with the aim of translating these findings into clinically viable solutions.
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